molecular formula C16H23FN4O3 B4089468 4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine

4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine

Cat. No.: B4089468
M. Wt: 338.38 g/mol
InChI Key: MRNPPYYGIPYPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a 4-ethylpiperazin-1-yl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylpiperazine with 2-fluoro-4-nitroaniline to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of the nitro group: Forms the corresponding amine.

    Substitution of the fluorine atom: Forms various substituted derivatives depending on the nucleophile used.

    Hydrolysis of the morpholine ring: Forms the corresponding open-chain amine.

Scientific Research Applications

4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine is unique due to its combination of a morpholine ring, a fluorine atom, and a nitro group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[5-(4-ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O3/c1-2-18-3-5-19(6-4-18)15-12-14(20-7-9-24-10-8-20)13(17)11-16(15)21(22)23/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPPYYGIPYPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.